3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-butyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-6-10-9(2)14-12-11(16)7-5-8-15(12)13(10)17/h5,7-8,16H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMSAUODPCENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C(=CC=CN2C1=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155238-81-5 | |
| Record name | 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is carried out by heating the compound with excess methyl iodide in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide (KOH) . The reaction forms the O-methylated product, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Condensation Reactions
Condensation of 2-amino-3-pyridinol with 3-acetyldihydro-2(3H)-furanone (or similar lactone derivatives) in inert solvents such as chlorobenzene or n-butanol is a common approach for pyrido-pyrimidine cores . For the butyl derivative, substitution of the hydroxyethyl group with a butyl chain may involve analogous cyclization steps, potentially using butyl-containing lactone precursors. Reaction conditions typically involve temperatures between 50°C to 200°C , yielding products with >70% yield and >98% purity .
| Reaction Parameters | Details |
|---|---|
| Solvent | Chlorobenzene, n-butanol, or mixtures |
| Temperature | 50°C to 200°C |
| Yield | >70% |
| Purity | >98% |
Alkylation and Substitution
The butyl group may be introduced via alkylation reactions on the pyrido-pyrimidine core. For example, chloroethyl intermediates (e.g., 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) are known to undergo nucleophilic substitution or elimination reactions . A similar pathway could involve replacing the chloroethyl group with a butyl chain using appropriate alkylating agents (e.g., butyl halides) under basic conditions.
Hydroxylation and Acylation
The hydroxyl group at position 9 may participate in acylation or protection/deprotection steps. For instance, the Vilsmeier-Haack reaction has been used to introduce acyl groups onto pyrido-pyrimidine systems . While not explicitly described for the butyl derivative, analogous chemistry could enable functionalization at the hydroxyl site.
Reductive Amination or Alkylation
Secondary amine reactions, as observed in related derivatives (e.g., condensation with 1,2-benzisoxazole) , suggest potential for further functionalization. For example, the butyl group could serve as a leaving group or participate in cross-coupling reactions.
Spectral Data
-
Infrared (IR) spectroscopy : Sharp carbonyl (C=O) peaks near 1663–1688 cm⁻¹ are characteristic of pyrido-pyrimidine derivatives .
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¹H NMR : Aromatic protons typically resonate between 7.00–8.96 ppm , with methyl groups (e.g., 2-methyl) as singlets near 1.80–2.10 ppm .
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Mass spectrometry : Molecular ion peaks corresponding to C₁₃H₁₆N₂O₂ (molecular weight 232 g/mol ) are expected .
Purity and Yield
High purity (>98% ) and yields (>70% ) are achievable through optimized reaction conditions, as demonstrated in related compounds .
Challenges and Considerations
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 5.0 | MCF-7 (breast cancer) |
| Derivative A | 1.7 | KB (human tumor) |
| Derivative B | 10.5 | A549 (lung cancer) |
These findings suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. Studies have indicated its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.
| Compound | IC50 (μM) | COX Enzyme Targeted |
|---|---|---|
| This compound | 0.011 | COX-II |
| Derivative C | 0.025 | COX-I |
The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases, such as arthritis and other chronic inflammatory conditions.
Case Study 1: Tumor Cell Inhibition
A recent study evaluated the efficacy of various pyrido[1,2-a]pyrimidine derivatives against human cancer cell lines. The results demonstrated that modifications to the side chains significantly impacted cellular uptake and cytotoxicity profiles. Specifically, the introduction of butyl groups enhanced the compounds' selectivity and potency against targeted tumors.
Case Study 2: Anti-inflammatory Assessment
In vivo assessments revealed that certain derivatives exhibited reduced ulcerogenic effects while maintaining their anti-inflammatory potency. This characteristic makes them suitable candidates for further development as therapeutic agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrido[1,2-a]pyrimidinone core play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Molecular weights calculated based on substituent contributions.
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Solubility : Hydroxyethyl and phenylmethoxy derivatives exhibit improved aqueous solubility due to polar groups, whereas the butyl analogue may require formulation aids for bioavailability .
Biological Activity
3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. Various methods have been reported in the literature, focusing on optimizing yield and purity. For instance, the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone has shown promising results in producing high-purity compounds suitable for further biological testing .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidin-4-one derivatives. Specifically, compounds containing this scaffold have demonstrated inhibitory effects on various cancer cell lines. For example, a study indicated that derivatives exhibit potent inhibition of the c-Met protein kinase, which is implicated in tumor growth and metastasis . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer efficacy.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, some analogs demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial properties. A study on related pyrimidine derivatives revealed significant antifungal activity against various strains, indicating that this compound could be explored further for its potential as an antimicrobial agent .
Case Studies
- Anticancer Activity : A series of experiments conducted on human cancer cell lines revealed that modifications to the pyrido[1,2-a]pyrimidin scaffold significantly affected cell viability and proliferation rates. The most active derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells.
- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation compared to control groups. The mechanism was linked to COX inhibition and subsequent reduction in prostaglandin E2 levels.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how is structural confirmation achieved?
- Methodological Answer : The compound can be synthesized via a one-pot reaction using precursors like substituted pyridine derivatives and ketones under reflux conditions. For example, a similar pyrido-pyrimidinone intermediate was synthesized by reacting 3-(benzyloxy)pyridine-2-amine with 3-acetyldihydrofuran-2-(3H)-one in the presence of a solvent (e.g., ethanol) and an activating agent, followed by catalytic cyclization . Structural confirmation relies on NMR spectroscopy (e.g., observing aromatic proton shifts in pyrido-pyrimidine nuclei) and elemental analysis to validate stoichiometry .
Q. Which in vitro models are appropriate for preliminary bioactivity screening of this compound?
- Methodological Answer : Standard bioassays include:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria or fungal strains, with MIC (Minimum Inhibitory Concentration) determination .
- Analgesic potential : The "acetic acid-induced writhing" model in rodents, where reduced writhing episodes indicate analgesic efficacy (used for structurally related pyrido-pyrimidinones) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Methodological Answer : Discrepancies often arise from variations in experimental design. Key strategies include:
- Standardizing assay protocols : Ensure consistent cell lines, animal models, and dosage regimens (e.g., reported uniform activity in derivatives using a standardized writhing model) .
- Controlling physicochemical variables : Adjust solvent polarity (e.g., DMSO concentration) to maintain compound stability .
- Statistical validation : Use multivariate analysis to isolate confounding factors (e.g., batch-to-batch purity differences) .
Q. What strategies optimize synthetic yield and purity for large-scale production?
- Methodological Answer :
- Catalyst selection : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .
- Purification techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol-dioxane mixtures .
- Impurity profiling : Monitor byproducts (e.g., dealkylated analogs) via HPLC-MS, referencing pharmacopeial impurity standards (e.g., EP/ICH guidelines) .
Q. How does bioisosteric replacement influence the biological activity of pyrido-pyrimidinone analogs?
- Methodological Answer : Bioisosterism between 4-hydroxyquinolin-2-one and pyrido-pyrimidinone nuclei (as observed in ) can guide structural modifications. For example:
- Substituent effects : Replacing the 3-butyl group with ethyl or vinyl moieties alters lipophilicity and receptor binding .
- Activity retention : Benzylamide derivatives maintain analgesic activity despite changes to the pyrimidine core, suggesting tolerance for bioisosteric substitutions .
Q. What analytical methods validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess stability. Monitor degradation products via UPLC-PDA .
- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., maleic acid) for purity quantification .
- Mass balance analysis : Correlate HPLC purity data with elemental analysis to confirm batch consistency .
Q. How are structure-activity relationship (SAR) studies designed for pyrido-pyrimidinone derivatives?
- Methodological Answer :
- Fragment-based design : Systematically modify substituents at positions 3 (butyl), 9 (hydroxy), and 2 (methyl) to evaluate steric/electronic effects .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to predict activity based on molecular electrostatic potentials and steric bulk .
- In silico docking : Screen derivatives against target proteins (e.g., COX-2 for analgesia) to prioritize synthetic targets .
Q. What considerations are critical when scaling synthesis from laboratory to pilot scale?
- Methodological Answer :
- Solvent selection : Replace low-boiling solvents (e.g., ethanol) with safer alternatives (e.g., propylene glycol) for large batches .
- Process safety : Mitigate exothermic risks by gradual reagent addition and real-time temperature monitoring .
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize reaction parameters (e.g., pH, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
